1-Ethyl-5-vinyl-1H-imidazole
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Overview
Description
1-Ethyl-5-vinyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both ethyl and vinyl groups on the imidazole ring enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-vinyl-1H-imidazole can be synthesized through several methods, including:
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Multicomponent Reactions: These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines under various catalytic conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as:
Catalytic Cyclization: Utilizing metal catalysts like nickel or rhodium to facilitate the cyclization process.
Green Chemistry Approaches: Employing environmentally friendly methods, such as using water as a solvent or ionic liquids to promote the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.
Substitution: The ethyl and vinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products:
Epoxides and Diols: Formed from the oxidation of the vinyl group.
Imidazoline Derivatives: Resulting from the reduction of the imidazole ring.
Substituted Imidazoles: Products of nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
1-Ethyl-5-vinyl-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
1-Ethyl-5-vinyl-1H-imidazole can be compared with other similar compounds, such as:
1-Vinylimidazole: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-Ethylimidazole: Lacks the vinyl group, reducing its potential for polymerization and other vinyl-specific reactions.
Uniqueness: The presence of both ethyl and vinyl groups in this compound makes it a unique compound with enhanced reactivity and versatility in various chemical transformations.
Comparison with Similar Compounds
- 1-Vinylimidazole
- 1-Ethylimidazole
- 2-Methylimidazole
- 4,5-Diphenylimidazole
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-ethenyl-1-ethylimidazole |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-6-9(7)4-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
PXKMUNNPCVXVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C=C |
Origin of Product |
United States |
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